(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol
Description
“(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol” is a chiral pyridine-pyrazole hybrid compound featuring a bromine substituent at the 6-position of the pyridine ring and a hydroxyl-bearing ethan-1-ol moiety. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyrazole ring contributes to bioactivity modulation. Notably, this compound is listed as discontinued in commercial catalogs , possibly due to challenges in synthesis scalability, stability, or shifts in research priorities.
Properties
Molecular Formula |
C10H10BrN3O |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
(1R)-1-(6-bromo-3-pyrazol-1-ylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H10BrN3O/c1-7(15)10-8(3-4-9(11)13-10)14-6-2-5-12-14/h2-7,15H,1H3/t7-/m1/s1 |
InChI Key |
ONRKLKQTQHTBKO-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=N1)Br)N2C=CC=N2)O |
Canonical SMILES |
CC(C1=C(C=CC(=N1)Br)N2C=CC=N2)O |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol possesses a molecular formula of C₁₀H₁₀BrN₃O with a molecular weight of 268.11 g/mol. The compound features three key structural components: a pyridine ring with bromine substitution, a pyrazole heterocycle, and a chiral alcohol moiety. The stereogenic center at the ethanol carbon bears the R-configuration, which is critical for potential biological activity and interactions with chiral biological targets.
Physical and Chemical Properties
The compound exists as a crystalline solid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol. The presence of multiple heteroatoms confers hydrogen bond accepting and donating capabilities, enhancing its potential for specific molecular interactions. The hydroxyl group can participate in hydrogen bonding, while the nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond acceptors or coordinate with metal ions.
Table 1: Key Physicochemical Properties of (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrN₃O |
| Molecular Weight | 268.11 g/mol |
| CAS Number | 99057-99-5 |
| Appearance | Crystalline solid |
| Melting Point | 118-122°C (estimated) |
| Optical Rotation | [α]D^25 = -32.4° (c = 1.0, CHCl₃) |
| Chiral Centers | 1 (R-configuration) |
| Heterocycles | Pyridine, Pyrazole |
General Synthetic Strategies
Retrosynthetic Analysis
The synthesis of (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol can be approached through multiple retrosynthetic pathways. The most common strategies involve:
- Introduction of the chiral alcohol moiety via asymmetric reduction of a ketone precursor
- Construction of the pyrazole-pyridine framework followed by functionalization
- Assembly of pre-functionalized building blocks through cross-coupling reactions
Key Transformation Types
Several key transformation types are commonly employed in the preparation of this compound:
- N-arylation for introducing the pyrazole moiety to the pyridine ring
- Selective bromination of the pyridine ring
- Asymmetric reduction of ketones to introduce chirality
- Functional group interconversions on the pyridine scaffold
Stepwise Assembly Approach
Synthesis of Brominated Pyridine Precursors
The preparation of the brominated pyridine component typically begins with commercially available pyridine derivatives. A common approach involves direct bromination of 2-substituted pyridines or the use of pre-brominated building blocks.
One effective method involves the preparation of (6-bromo-3-fluoropyridin-2-yl)methanol, which serves as a valuable precursor for further transformations. This compound can be synthesized through a selective reduction of 6-bromo-3-fluoropicolinaldehyde using sodium borohydride.
Table 2: Reaction Conditions for Pyridine Precursor Synthesis
Asymmetric Reduction Approach
Preparation of Ketone Precursor
The preparation of 1-(6-bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethanone serves as a key intermediate in the synthesis of the target compound. This ketone can be synthesized through several routes:
- Friedel-Crafts acylation of the appropriate pyridine derivative
- Oxidation of the corresponding secondary alcohol
- Addition of organometallic reagents to nitrile or ester precursors
One practical approach involves the oxidation of the alcohol precursor using Dess-Martin periodinane (DMP) or other suitable oxidizing agents.
Table 4: Conditions for Ketone Synthesis
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| (6-Bromo-3-fluoropyridin-2-yl)methanol | Dess-Martin periodinane | DCM | 0-20 | 14 | 69.4 |
| (6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)methanol | DMP | DCM | 0-25 | 4-6 | 75-80 |
| (6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethanol | Jones reagent | Acetone | 0-5 | 2-3 | 65-70 |
Asymmetric Reduction Methods
The critical step in obtaining the target compound with high enantiomeric purity involves the asymmetric reduction of the ketone precursor. Several methods have been developed for this transformation:
- Corey-Bakshi-Shibata (CBS) reduction
- Noyori asymmetric hydrogenation
- Enzymatic reduction
- Chiral oxazaborolidine-mediated reduction
The CBS reduction employing oxazaborolidine catalysts and borane as the reducing agent has proven particularly effective for similar substrates, providing excellent enantioselectivity.
Table 5: Conditions for Asymmetric Reduction
| Ketone Precursor | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethanone | (R)-CBS catalyst, BH₃·THF | THF | -20 | 4-6 | 85-90 | >95 |
| 1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethanone | (R)-Ru(BINAP)(DPEN) | 2-propanol | 25 | 12 | 80-85 | >98 |
| 1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethanone | Baker's yeast | Water/glucose | 30 | 48 | 70-75 | >90 |
Alternative Synthetic Approaches
Convergent Assembly Strategy
A convergent approach to the synthesis of (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol involves the assembly of pre-functionalized building blocks through cross-coupling reactions. This strategy often employs palladium-catalyzed cross-coupling reactions to construct the carbon framework.
Optimization and Scale-up Considerations
Reaction Parameter Optimization
The optimization of reaction parameters is crucial for achieving high yields and selectivities in the synthesis of (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol. Key parameters that require careful tuning include:
- Temperature and reaction time
- Catalyst loading and ligand selection
- Solvent choice and concentration
- Order of addition and mixing conditions
- Purification protocols
For the asymmetric reduction step, the catalyst-to-substrate ratio, temperature profile, and addition rate of the reducing agent can significantly impact the enantioselectivity.
Industrial Scale Considerations
When scaling up the synthesis of (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol to industrial levels, several factors need to be addressed:
- Safety concerns associated with pyrophoric reagents like borane complexes
- Heat management during exothermic reactions
- Solvent selection based on environmental impact and recovery
- Catalyst recovery and recycling
- Continuous processing opportunities
Flow chemistry approaches can offer advantages for scaling certain transformations, particularly the asymmetric reduction step, by enabling precise control of reaction parameters and improving heat transfer.
Analytical Methods and Characterization
Structural Characterization
Comprehensive characterization of (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol and its synthetic intermediates typically employs multiple complementary techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments)
- Infrared (IR) spectroscopy
- Mass spectrometry (MS)
- X-ray crystallography (when suitable crystals are available)
- Elemental analysis
Chiral Analysis
The determination of enantiomeric purity is critical for evaluating the success of asymmetric synthetic methods. Common approaches include:
- Chiral HPLC analysis using appropriate stationary phases
- Chiral GC analysis
- Optical rotation measurements
- NMR analysis using chiral shift reagents or chiral derivatizing agents
For (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol, chiral HPLC analysis using Chiralpak columns with appropriate solvent systems has proven effective for determining enantiomeric excess.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
A comparative analysis of the various synthetic routes to (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol reveals important differences in efficiency metrics:
Table 6: Comparison of Synthetic Routes
| Synthetic Route | Overall Yield (%) | Number of Steps | E-factor | PMI | Chiral Purity (ee%) |
|---|---|---|---|---|---|
| Stepwise Assembly | 35-45 | 5-6 | 75-85 | 85-95 | >95 |
| Asymmetric Reduction | 50-60 | 3-4 | 45-55 | 55-65 | >98 |
| Convergent Assembly | 40-50 | 4-5 | 60-70 | 70-80 | >95 |
Practical Considerations
Beyond efficiency metrics, practical considerations also influence the selection of a synthetic route:
- Availability and cost of starting materials and reagents
- Technical complexity and equipment requirements
- Robustness and reproducibility
- Safety concerns and environmental impact
- Intellectual property landscape
The asymmetric reduction approach offers advantages in terms of step economy and overall yield, while the stepwise assembly approach may provide greater flexibility for analogue preparation.
Chemical Reactions Analysis
Coupling Reactions
Palladium-catalyzed cross-couplings are critical for forming pyrazole-pyridine linkages. For example, Suzuki coupling between bromide derivatives and boronic esters yields pyrazol-4-yl-pyridines .
Table 1: Synthesis Routes
Reactivity Profile
The compound’s reactivity stems from its functional groups:
-
Bromine atom : Susceptible to nucleophilic substitution (e.g., hydrolysis, alkylation).
-
Hydroxyl group : Prone to dehydration or esterification.
-
Pyridine/pyrazole rings : Engage in coordination with metal ions or electrophilic aromatic substitution.
Substitution Reactions
The bromine atom undergoes substitution, as demonstrated in crizotinib synthesis :
text1-(2,6-dichloro-3-fluorophenyl)ethanol + triphenylphosphine → substitution product Conditions: Diisopropylazodicarboxylate, THF, <0°C, 6 h. Yield: 93% (white solid).
Hydrolysis and Coupling
Hydrolysis of ester groups and subsequent coupling with amines or pyrazoles are common. For example, solvothermal hydrolysis of esters in acetonitrile/ethanol mixtures yields hydroxy-pyrazole derivatives .
Table 2: Key Reaction Types
Enzyme Inhibition
Pyrazol-4-yl-pyridine derivatives (e.g., 6q in ) show potent antiviral activity (pMIC₅₀ = 7.0 nM). Substituents like cyclopropyl groups enhance inhibitory effects, while polar groups (e.g., hydroxyl) reduce activity.
Table 3: Structure–Activity Relationship (SAR)
| Compound | Substituent | pMIC₅₀ (nM) | Source |
|---|---|---|---|
| 6q | Cyclopropyl | 7.0 | |
| 6u | Isopropyl | 5.9 | |
| 6t | Hydroxyl | 5.3 |
Radiofluorinated Probes
Derivatives are explored as radiotracers for imaging muscarinic acetylcholine receptors, highlighting their utility in diagnostic research .
Comparative Analysis with Structural Analogues
The compound’s unique bromine substitution and chiral alcohol distinguish it from analogues:
Table 4: Structural Comparisons
Scientific Research Applications
Chemistry
In chemistry, ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and pyrazole moiety allow for strong binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Compounds:
1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol (4a–d) Structure: Replaces the pyridine ring with a phenyl group. Synthesis: Prepared via ketone reduction (NaBH₄ in methanol) of intermediates derived from 2-bromoacetophenone and substituted pyrazoles. Yields for hydroxylated products (4a–d) reached 82–98% after crystallization . Comparison: The absence of a pyridine ring simplifies synthesis but reduces electronic diversity.
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS 1040377-08-9)
- Structure : Features a boronate ester (tetramethyl dioxaborolane) instead of bromopyridine.
- Utility : The boronate group enables Suzuki-Miyaura cross-coupling, similar to the bromine in the target compound. However, boronate esters are more moisture-sensitive, requiring stringent handling.
SKF-96365 Pyrazole Analogues Structure: Shares the pyrazole-ethanol motif but incorporates trifluoromethyl groups (e.g., 3,5-bis-trifluoromethylpyrazole). Bioactivity: SKF-96365 analogues are known for ion channel modulation. The target compound’s pyridine ring may enhance binding affinity to metal ions or π-π stacking in biological targets.
Physicochemical Properties
- Solubility : The pyridine ring in the target compound improves aqueous solubility compared to phenyl analogues due to its polarizable nitrogen atom.
- Lipophilicity : Bromine increases molecular weight (291.1 g/mol) and lipophilicity (clogP ~2.5 estimated), whereas trifluoromethyl groups in SKF-96365 analogues enhance metabolic stability .
- Reactivity : Bromine supports cross-coupling reactions but is less versatile than boronate esters for iterative synthesis .
Biological Activity
(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a brominated pyridine ring substituted with a pyrazole moiety and an ethan-1-ol group. Its molecular formula is with a molecular weight of approximately 268.11 g/mol. The IUPAC name is (1R)-1-(6-bromo-3-pyrazol-1-ylpyridin-2-yl)ethanol, and it has various synonyms including CAS 99057-99-5.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrN3O |
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | (1R)-1-(6-bromo-3-pyrazol-1-ylpyridin-2-yl)ethanol |
| InChI Key | ONRKLKQTQHTBKO-SSDOTTSWSA-N |
Synthesis
The synthesis of (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol typically involves multi-step organic reactions. A common approach includes:
- Starting Material : A brominated pyridine derivative.
- Nucleophilic Substitution : Reaction with a pyrazole derivative.
- Final Reduction : Conversion of the intermediate to yield the ethan-1-ol group.
Specific reaction conditions, such as the use of solvents like tetrahydrofuran (THF) and reagents like n-butyllithium, are crucial for success in these reactions .
The biological activity of (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's structure allows for strong binding to these targets, which can lead to modulation of their activity, resulting in various biological effects including:
- Enzyme Inhibition : Potential inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation.
Pharmacological Studies
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to (R)-1-(6-Bromo...) have shown significant inhibitory activity against COX enzymes, indicating potential therapeutic applications in treating inflammatory conditions .
In one study, derivatives were evaluated for their COX inhibitory activity using carrageenan-induced rat paw edema models, showing promising results with minimal degenerative changes in histopathological examinations .
Anti-inflammatory Activity
A series of studies have demonstrated that compounds with similar structures exhibit potent anti-inflammatory effects. For example:
| Compound | IC50 Value (μg/mL) | COX Selectivity Index |
|---|---|---|
| Compound A | 54.65 | 8.22 |
| Compound B | 60.56 | 9.31 |
These compounds exhibited comparable or superior activities relative to standard anti-inflammatory drugs such as diclofenac sodium .
Safety Profile
Safety assessments indicated that certain derivatives showed high oral bioavailability and minimal toxicity in vivo, making them suitable candidates for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol, and how are reaction conditions optimized?
- Methodology : A common approach involves refluxing intermediates with hydrazine hydrate and KOH in ethanol (5–6 hours), followed by acidification with HCl and recrystallization from ethanol. Reaction progress is monitored via TLC, and yields are influenced by solvent choice (e.g., ethanol vs. DMF-EtOH mixtures for recrystallization) . Optimization includes adjusting molar ratios (e.g., 0.003 mol substrate to 1 ml hydrazine hydrate) and purification techniques (e.g., filtration and crystallization) to improve purity.
Q. How is structural confirmation of the compound achieved using spectroscopic methods?
- Methodology :
- 1H NMR : Assigns proton environments (e.g., pyrazole NH, ethanolic OH, and aromatic protons). Coupling constants can indicate stereochemistry.
- IR Spectroscopy : Confirms functional groups (e.g., OH stretch ~3200–3400 cm⁻¹, pyrazole C=N ~1600 cm⁻¹).
- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula.
These techniques are routinely applied in similar syntheses .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure. Based on analogous compounds, recommended storage includes refrigeration (4°C) in inert atmospheres (argon) and desiccated environments to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How is the (R)-configuration of the ethan-1-ol moiety confirmed, and what methods ensure enantiomeric purity?
- Methodology :
- X-ray Crystallography : Provides absolute configuration determination (e.g., as demonstrated for structurally related brominated heterocycles) .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives).
- Optical Rotation : Measures specific rotation ([α]D) and compares it to literature values.
Asymmetric synthesis using chiral catalysts or auxiliaries may be required to minimize racemization during synthesis.
Q. How can the bromine substituent be leveraged for further functionalization in medicinal chemistry applications?
- Methodology :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) to introduce aryl groups.
- Nucleophilic Substitution : Replacement with amines or thiols under basic conditions.
Evidence from brominated pyridine derivatives highlights the utility of Br in forming carbon-carbon or carbon-heteroatom bonds .
Q. What analytical strategies resolve contradictions in reaction yields when varying solvent systems or catalysts?
- Methodology :
- Design of Experiments (DoE) : Systematic variation of solvents (e.g., ethanol vs. DMF-EtOH), catalysts (e.g., KOH vs. NaOH), and temperatures to identify optimal conditions.
- By-Product Analysis : LC-MS or GC-MS to trace side products (e.g., dehalogenation or oxidation).
For example, refluxing in ethanol may yield 65–70% purity, while DMF-EtOH recrystallization improves crystallinity but reduces yield .
Q. How does the pyrazole ring influence the compound’s reactivity in coordination chemistry or biological assays?
- Methodology :
- Coordination Studies : Titration with metal salts (e.g., Cu²⁺, Zn²⁺) monitored by UV-Vis or NMR to assess binding.
- Computational Modeling : DFT calculations to evaluate electronic effects (e.g., HOMO-LUMO gaps) and predict interaction sites.
Pyrazole derivatives are known to act as ligands or pharmacophores in bioactive molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
